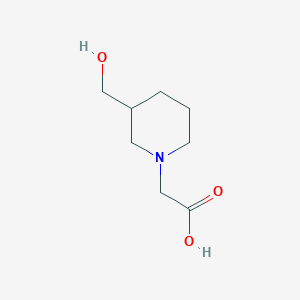

2-(3-(Hydroxymethyl)piperidin-1-yl)essigsäure

Übersicht

Beschreibung

“(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been used for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis

The molecular structure of “(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It has been shown that it is possible to carry out the conversions of substituted pyridines into the corresponding piperidines in water as a solvent .Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie ist diese Verbindung aufgrund ihres Piperidin-Restes, der ein gemeinsames Merkmal vieler Pharmazeutika ist, wertvoll. Piperidinderivate werden in verschiedenen therapeutischen Anwendungen eingesetzt, darunter Antikrebs-, Antiviral-, Antimalaria- und entzündungshemmende Mittel . Die Struktur der Verbindung ermöglicht die Entwicklung neuer Medikamente mit potentiellen biologischen Aktivitäten.

Organische Synthese

2-(3-(Hydroxymethyl)piperidin-1-yl)essigsäure dient als wichtiger Baustein in der organischen Synthese. Sie wird bei der Synthese komplexer Moleküle durch Reaktionen wie Hydrierung, Cyclisierung und Aminierung verwendet . Ihre Vielseitigkeit macht sie zu einer wertvollen Verbindung für die Herstellung einer Vielzahl substituierter Piperidine.

Materialwissenschaften

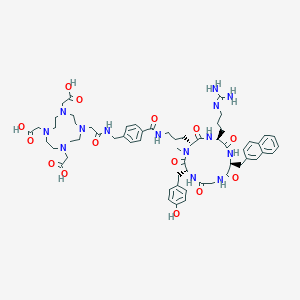

In den Materialwissenschaften können Derivate dieser Verbindung als Linker bei der Entwicklung neuer Materialien verwendet werden. So können sie beispielsweise als semi-flexible Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) für die gezielte Proteindegradation verwendet werden . Dies hat Auswirkungen auf die Konstruktion neuartiger Materialien mit spezifischen Eigenschaften.

Biotechnologie

Die Verbindung findet Anwendungen in der Biotechnologie, insbesondere bei der Entwicklung biochemischer Reagenzien. Sie kann verwendet werden, um starre Linker für die gezielte Proteindegradation zu erzeugen, was entscheidend für die Untersuchung von Proteinfunktionen und die Entwicklung therapeutischer Mittel ist .

Analytische Chemie

In der analytischen Chemie könnte die Verbindung bei der Entwicklung neuer Analysemethoden eingesetzt werden. Ihre Derivate könnten als Standards oder Reagenzien in der Chromatographie oder Spektroskopie dienen und so bei der Detektion und Quantifizierung verschiedener Substanzen helfen .

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a broad range of biological activities .

Mode of Action

It’s worth noting that the presence of certain groups on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of the piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a broad range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(hydroxymethyl)piperidin-1-yl)acetic acid. For instance, it’s recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents and strong acids .

Biochemische Analyse

Biochemical Properties

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, (3-Hydroxymethyl-piperidin-1-yl)-acetic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which in turn affects cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Dosage Effects in Animal Models

The effects of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding how the compound affects overall metabolism and its potential role in metabolic disorders .

Transport and Distribution

The transport and distribution of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid within cells and tissues are critical for its function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These factors are important for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its localization is essential for determining how it interacts with other biomolecules and affects cellular processes .

Eigenschaften

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJFHBAVMNSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

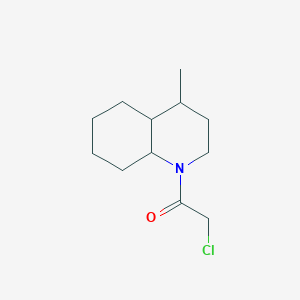

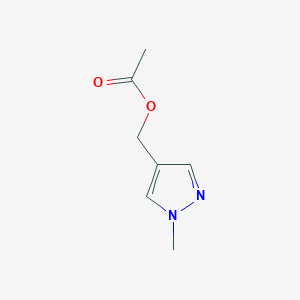

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)

![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)